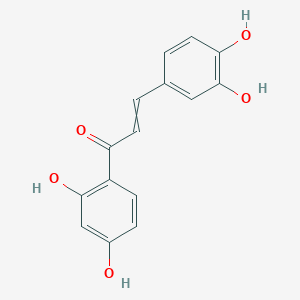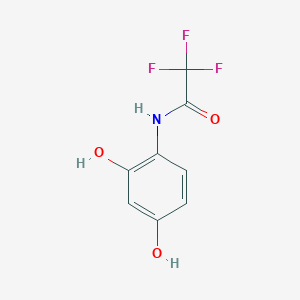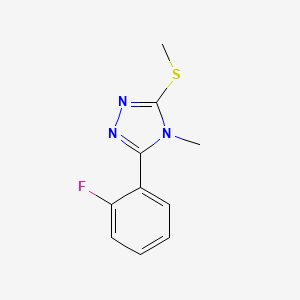![molecular formula C12H18O4 B8800835 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 22099-78-1](/img/structure/B8800835.png)
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid
Übersicht
Beschreibung
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a complex organic compound characterized by a cyclopentene ring with a hydroxyl group and a ketone group, attached to a heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the cyclopentene ring, followed by functionalization to introduce the hydroxyl and ketone groups. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Heptanoic acid derivatives: Compounds with similar heptanoic acid chains but different ring structures.
Uniqueness: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is unique due to the specific combination of a cyclopentene ring with both hydroxyl and ketone groups, attached to a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
22099-78-1 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16) |
InChI-Schlüssel |
IXOFUWJRSYPKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
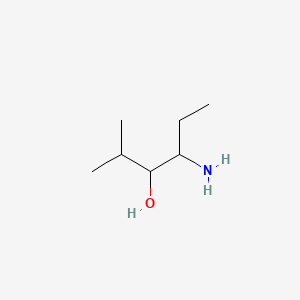
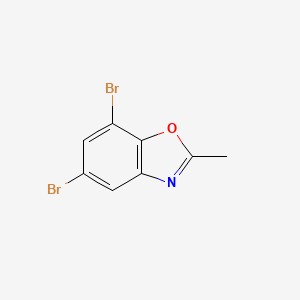
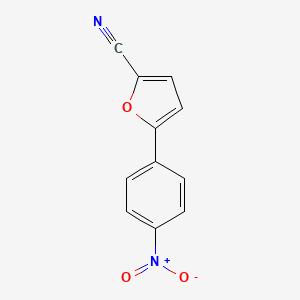
![Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8800785.png)
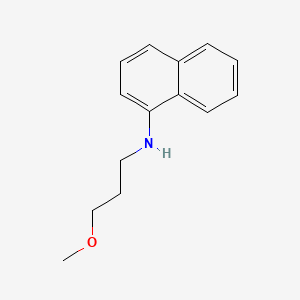
![(S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B8800790.png)
![(2-Methylbenzo[d]thiazol-7-yl)methanol](/img/structure/B8800795.png)
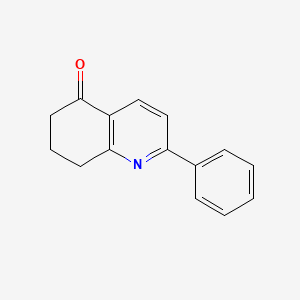
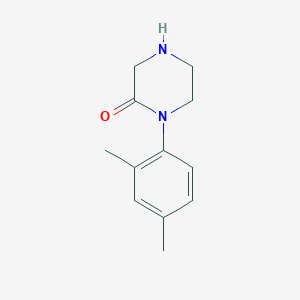
![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8800813.png)
